molecular formula C10H13FN2O B1489871 N,N-Diethyl-6-fluoropicolinamide CAS No. 1353505-09-5

N,N-Diethyl-6-fluoropicolinamide

Cat. No.: B1489871
CAS No.: 1353505-09-5
M. Wt: 196.22 g/mol
InChI Key: ZRCFWVFMFZRDIG-UHFFFAOYSA-N
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Description

N,N-Diethyl-6-fluoropicolinamide is a fascinating chemical compound with immense potential in scientific research. Its intricate structure and diverse properties make it a promising candidate for various applications, ranging from drug discovery to material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including N,N-Diethyl-6-fluoropicolinamide, involves several methods. One common approach is the fluorination of pyridine derivatives using fluorinating agents such as AlF3 and CuF2 at high temperatures (450–500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis of fluorinated compounds involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-6-fluoropicolinamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details are less documented.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include fluorinating agents like AlF3 and CuF2, as well as nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorination of pyridine can yield 2-fluoropyridine and 2,6-difluoropyridine .

Scientific Research Applications

N,N-Diethyl-6-fluoropicolinamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Fluorinated pyridines are of interest in radiotherapy and imaging agents.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents.

    Industry: The compound’s unique properties make it useful in material science and other industrial applications.

Mechanism of Action

The mechanism of action of N,N-Diethyl-6-fluoropicolinamide is not extensively detailed in the literature. like other fluorinated pyridines, it likely interacts with biological targets through its fluorine atom, which can influence the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines such as 2-fluoropyridine and 2,6-difluoropyridine . These compounds share structural similarities but differ in their specific functional groups and fluorination patterns.

Uniqueness

N,N-Diethyl-6-fluoropicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

N,N-diethyl-6-fluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-3-13(4-2)10(14)8-6-5-7-9(11)12-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCFWVFMFZRDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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